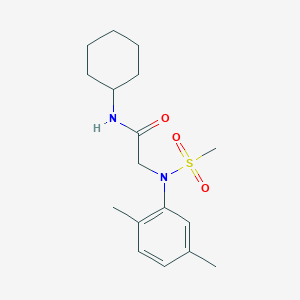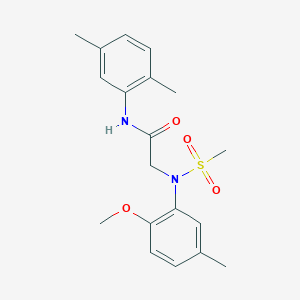![molecular formula C15H15NOS B411611 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide CAS No. 327074-81-7](/img/structure/B411611.png)
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group bonded to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylthiophenol with N-phenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-methylthiophenol+N-phenylacetamideNaOH, EtOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature or mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamide group may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide group These features confer distinct chemical reactivity and potential biological activities compared to similar compounds
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHSSFPAWVHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411529.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411530.png)
![N-(3,5-dimethylphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411531.png)
![N-(4-ethoxyphenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411532.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411535.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411537.png)

![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411539.png)
![N-(3,4-dimethoxyphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411540.png)
![Ethyl 2-({[2,5-dimethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411543.png)
![N-(3,4-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411546.png)

![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411549.png)
![N-benzyl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411551.png)
